

An In-depth Technical Guide to (+)-Diisopropyl L-tartrate: Structure, Stereochemistry, and Applications

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Compound of Interest

Compound Name: (+)-Diisopropyl L-tartrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(+)-Diisopropyl L-tartrate (DIPT)**, a pivotal chiral auxiliary in modern organic synthesis. This document details its chemical structure, stereochemical properties, and key applications, with a focus on data presentation and detailed experimental protocols.

Chemical Structure and Stereochemistry

(+)-Diisopropyl L-tartrate is the diisopropyl ester of L-(+)-tartaric acid. The molecule possesses two stereocenters at the C2 and C3 positions of the butanedioate backbone. In **(+)-Diisopropyl L-tartrate**, these stereocenters have the (2R, 3R) configuration, which dictates its specific optical rotation and its utility in asymmetric synthesis.

Chemical Identifiers:

- IUPAC Name: Diisopropyl (2R,3R)-2,3-dihydroxybutanedioate^[1]
- CAS Number: 2217-15-4^[2]^[3]
- SMILES: CC(C)OC(=O)[C@H](O)[C@H](O)OC(C)C^[1]

- InChI: InChI=1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3/t7-,8-/m1/s1[1]

Physicochemical Properties

A summary of the key quantitative data for **(+)-Diisopropyl L-tartrate** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C10H18O6	[2]
Molecular Weight	234.25 g/mol	[1][3]
Appearance	Colorless to pale yellow liquid	[4]
Boiling Point	152 °C @ 12 mmHg	[2]
Density	1.114 g/mL at 25 °C	[2]
Refractive Index	1.439 (n _{20/D})	[2]
Optical Rotation	+17.25° (neat)	[2]
Flash Point	110 °C	[4]
Solubility	Soluble in organic solvents such as ethanol and ether; limited solubility in water.	[5]

Experimental Protocols

Synthesis of (+)-Diisopropyl L-tartrate (Fischer Esterification)

This protocol describes a general method for the synthesis of **(+)-Diisopropyl L-tartrate** via Fischer esterification of L-(+)-tartaric acid with isopropanol, catalyzed by an acid.

Materials:

- L-(+)-Tartaric acid

- Isopropanol (anhydrous)
- Concentrated sulfuric acid or p-toluenesulfonic acid
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Toluene or another suitable solvent for azeotropic removal of water
- Dean-Stark apparatus
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add L-(+)-tartaric acid, a molar excess of isopropanol (which can also serve as the solvent), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid. Toluene can be added to facilitate the azeotropic removal of water.
- Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected.
- Once the reaction is complete, cool the mixture to room temperature.

- If a co-solvent like toluene was used, remove it using a rotary evaporator.
- Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- Purify the crude **(+)-Diisopropyl L-tartrate** by vacuum distillation to yield a colorless to pale yellow oil.

Characterization: The purified product should be characterized by:

- ^1H NMR and ^{13}C NMR spectroscopy: To confirm the structure and purity.
- Optical rotation measurement: To confirm the enantiomeric purity.
- Infrared (IR) spectroscopy: To identify the characteristic functional groups (hydroxyl and ester carbonyl).

Sharpless Asymmetric Epoxidation of Geraniol

This protocol details the use of **(+)-Diisopropyl L-tartrate** as a chiral ligand in the Sharpless asymmetric epoxidation of geraniol.

Materials:

- Geraniol
- **(+)-Diisopropyl L-tartrate** ((+)-DIPT)
- Titanium(IV) isopropoxide ($\text{Ti}(\text{O-i-Pr})_4$)
- tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane or toluene)
- Powdered 4\AA molecular sieves

- Anhydrous dichloromethane (CH_2Cl_2)
- 10% aqueous tartaric acid solution or 10% aqueous NaOH solution
- Diethyl ether
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Flame-dried glassware
- Inert atmosphere (e.g., argon or nitrogen)

Procedure:

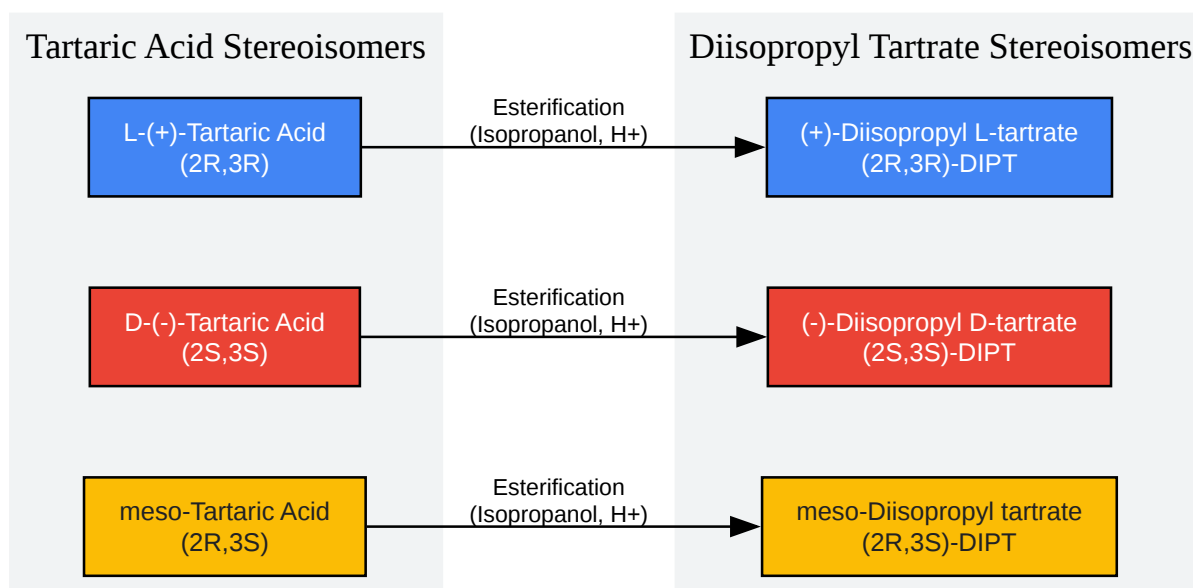
- To a flame-dried round-bottom flask under an inert atmosphere, add powdered 4Å molecular sieves and anhydrous dichloromethane.
- Cool the suspension to $-20\text{ }^\circ\text{C}$ using a suitable cooling bath.
- To the cooled and stirred suspension, add **(+)-Diisopropyl L-tartrate** via syringe, followed by the addition of titanium(IV) isopropoxide. Stir the mixture for approximately 30 minutes at $-20\text{ }^\circ\text{C}$ to form the chiral catalyst complex.
- Add geraniol to the reaction mixture.
- Slowly add the solution of tert-butyl hydroperoxide dropwise, ensuring the internal temperature of the reaction mixture does not rise significantly.
- Stir the reaction at $-20\text{ }^\circ\text{C}$ and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature. Alternatively, a 10% aqueous NaOH solution can be used for the workup, which often results in a cleaner separation of layers.
- Stir the mixture vigorously for about 1 hour.

- Separate the organic layer and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude epoxy alcohol.
- Purify the product by flash column chromatography on silica gel.

Visualizations

Stereoisomers of Diisopropyl Tartrate

The following diagram illustrates the stereochemical relationship between the different isomers of diisopropyl tartrate, originating from the corresponding stereoisomers of tartaric acid.

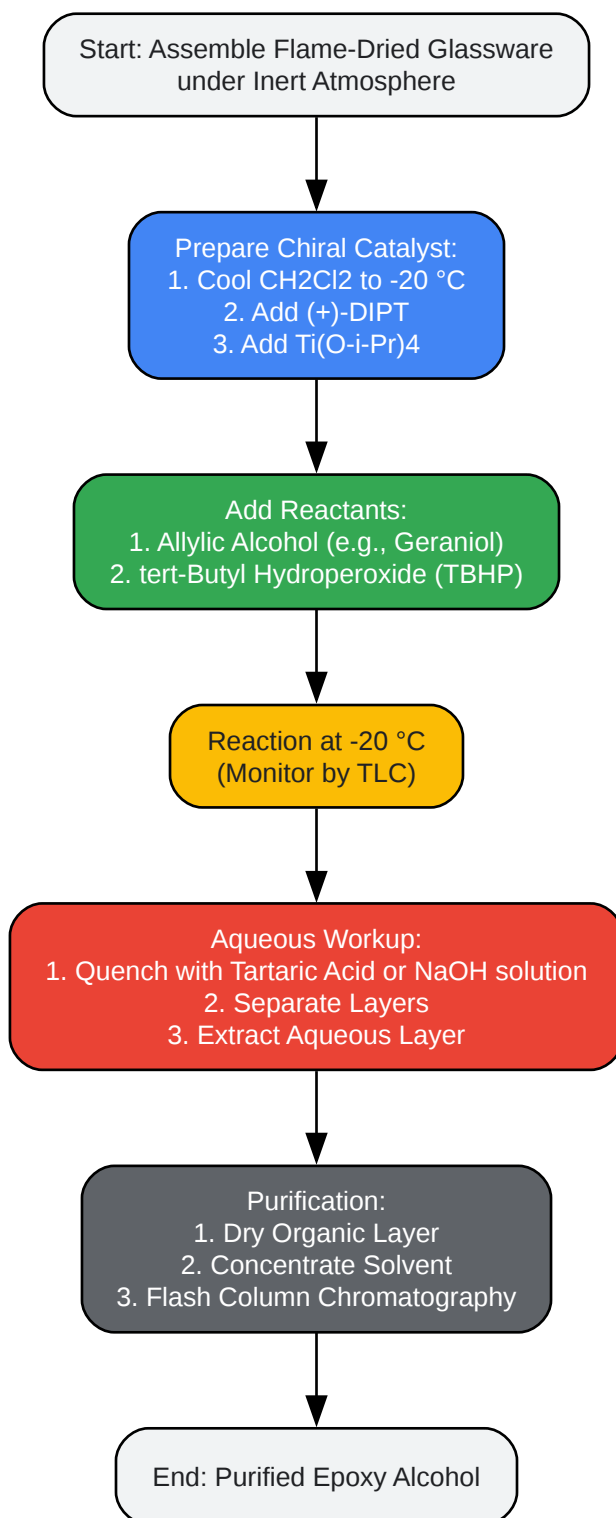


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Caption: Stereochemical relationship of diisopropyl tartrate isomers.

Experimental Workflow for Sharpless Asymmetric Epoxidation

This diagram outlines the key steps in a typical experimental workflow for the Sharpless asymmetric epoxidation using **(+)-Diisopropyl L-tartrate**.



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Caption: Sharpless epoxidation experimental workflow.

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